N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide
Description
N-{2-[(2-Methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a nitro-substituted benzene ring and a methoxyethylaminoethyl side chain. Sulfonamides are widely recognized for their biological activity, particularly as enzyme inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C11H17N3O5S |
|---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
N-[2-(2-methoxyethylamino)ethyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H17N3O5S/c1-19-9-8-12-6-7-13-20(17,18)11-5-3-2-4-10(11)14(15)16/h2-5,12-13H,6-9H2,1H3 |
InChI Key |
DNIGQHHOUOKQBU-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethylamino group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Various nucleophiles (e.g., amines, thiols), solvents like dichloromethane or acetonitrile.
Oxidation: Potassium permanganate, aqueous or organic solvents.
Major Products Formed
Reduction: Formation of N-{2-[(2-aminoethyl)amino]ethyl}-2-aminobenzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the methoxyethylamino group.
Scientific Research Applications
N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Explored for its antimicrobial properties, especially against sulfonamide-resistant bacterial strains.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes that are crucial for bacterial growth and replication, such as dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, an essential nutrient for bacterial survival, leading to the bacteriostatic effect of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs share sulfonamide backbones with variations in substituents or side chains. Below is a detailed comparison based on structural, physicochemical, and functional properties.
Table 1: Key Properties of N-{2-[(2-Methoxyethyl)amino]ethyl}-2-nitrobenzenesulfonamide and Analogs
Structural and Functional Differences
The methoxyethylaminoethyl side chain distinguishes it from (R)-N-(2-hydroxy-1-methylethyl)-2-nitrobenzenesulfonamide, where a hydroxyl group replaces the methoxy moiety. This substitution likely reduces hydrogen-bonding capacity but improves lipophilicity .
Biological Activity: Sulfonamides like N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide are documented for antimicrobial and enzyme-inhibiting properties . The target compound’s nitro group may confer additional redox activity, a trait absent in analogs with non-nitro aromatic systems. 1-(2-Methoxyethyl)piperazine is primarily used in advanced materials (e.g., ionic liquids) rather than bioactivity, highlighting the impact of side-chain modifications on application divergence .
Synthetic Accessibility: (R)-N-(2-hydroxy-1-methylethyl)-2-nitrobenzenesulfonamide is synthesized with 99% yield via optimized routes , whereas the target compound’s synthesis would require introducing the methoxyethylaminoethyl group—a step that may involve protecting-group strategies or selective alkylation.
Physicochemical Properties
- Solubility: The methoxyethyl side chain likely improves aqueous solubility compared to non-polar analogs like N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide. However, the nitro group may reduce solubility relative to hydroxylated derivatives .
Biological Activity
N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide, a sulfonamide derivative, exhibits a range of biological activities due to its unique chemical structure. This article provides an in-depth analysis of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₅N₃O₄S
- CAS Number : 1837937-38-8
This compound features a nitro group, which is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Nitro compounds are recognized for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can damage microbial DNA. For instance:
- Mechanism of Action : Upon reduction, nitro groups generate toxic species that bind covalently to DNA, leading to cell death. This is similar to the action of well-known antibiotics like metronidazole .
Case Study: Efficacy Against Pathogens
A study evaluated the antimicrobial efficacy of various nitro compounds, including our target compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Activity
The anti-inflammatory properties of nitro-containing compounds have been well-documented. These compounds can inhibit key inflammatory mediators such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).
Mechanism
The presence of the nitro group enhances the compound's ability to interact with heme-containing enzymes, thereby inhibiting their activity:
- Inhibition Studies : Research demonstrated that derivatives of 2-nitrobenzene sulfonamide effectively inhibited iNOS and COX-2 enzymes, showing promise as anti-inflammatory agents .
Anticancer Potential
Emerging research suggests that compounds with nitro groups may exhibit anticancer properties by inducing apoptosis in cancer cells.
Research Findings
In vitro studies have shown that the compound can trigger apoptotic pathways in various cancer cell lines:
- Example : A study indicated that the compound reduced cell viability in breast cancer cells by promoting oxidative stress and activating apoptotic markers .
Summary of Biological Activities
| Activity Type | Mechanism of Action | Example Findings |
|---|---|---|
| Antimicrobial | DNA damage via reactive intermediates | Significant MIC against pathogens |
| Anti-inflammatory | Inhibition of COX and iNOS | Potent inhibition observed in enzyme assays |
| Anticancer | Induction of apoptosis | Reduced viability in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
